REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:10]([C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:21]=1[NH:20][C:19](=[O:22])[CH:18]=[CH:17]2)[CH3:11]>C(=S)=S>[Cl:1][CH2:2][C:3]([C:14]1[CH:15]=[C:16]2[C:21](=[C:12]([CH2:10][CH3:11])[CH:13]=1)[NH:20][C:19](=[O:22])[CH:18]=[CH:17]2)=[O:4] |f:1.2.3.4|
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
173 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC=C2C=CC(NC12)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was subjected to distillation
|
Type
|
CUSTOM
|
Details
|
to remove carbon disulfide
|
Type
|
ADDITION
|
Details
|
The residue was poured into ice water
|
Type
|
FILTRATION
|
Details
|
The insoluble portion was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C=1C=C2C=CC(NC2=C(C1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |